1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
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Overview
Description
- Structurally, it consists of an indane ring system with an amino group (NH2) attached to the 2-position and a methyl group (CH3) at the 1-position. The hydrochloride salt enhances its solubility and stability.
1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound with the empirical formula CHClN.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reduction of 2-nitroindane using a reducing agent (such as tin and hydrochloric acid) to yield 1-methyl-2,3-dihydro-1H-inden-2-amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient reduction and isolation steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology and Medicine: Limited information is available, but it may have applications in drug discovery or as a pharmacological tool.
Industry: Its use in industry may involve further derivatization for specific applications.
Mechanism of Action
- Detailed information on the mechanism of action is scarce. if it interacts with biological targets, it likely affects cellular processes related to its structure and functional groups.
Comparison with Similar Compounds
Uniqueness: Its indane ring system and amino group distinguish it from other related compounds.
Similar Compounds: While not exhaustive, similar compounds include 2-aminoindan and related derivatives.
Properties
CAS No. |
61957-10-6 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H |
InChI Key |
IDPKNKYPPBSSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
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